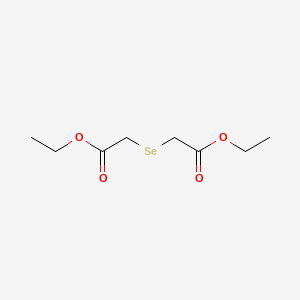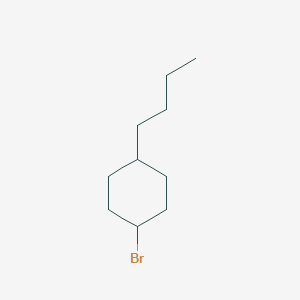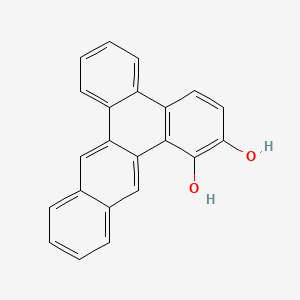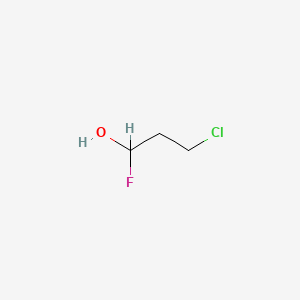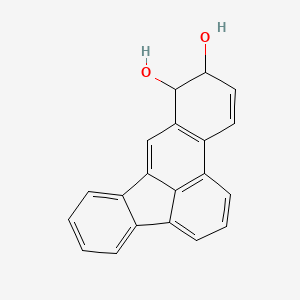
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and an ethanimidohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group contributes to the compound’s binding affinity to its target sites. The ethanimidohydrazide moiety is responsible for the compound’s reactivity and ability to form covalent bonds with target molecules, leading to the inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 4-(trifluoromethyl)phenol
- Ethyl 4,4,4-trifluoro-2-butynoate
Comparison: Trifluoro-N-(4-methoxyphenyl)ethanimidohydrazide is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and an ethanimidohydrazide moiety. This combination imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Propriétés
Numéro CAS |
167287-87-8 |
|---|---|
Formule moléculaire |
C9H10F3N3O |
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
N-amino-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H10F3N3O/c1-16-7-4-2-6(3-5-7)15(14)8(13)9(10,11)12/h2-5,13H,14H2,1H3 |
Clé InChI |
NMGSKFNPBMBIJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=N)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
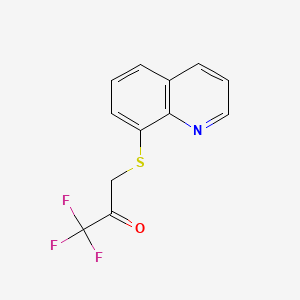

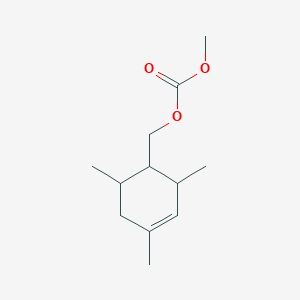
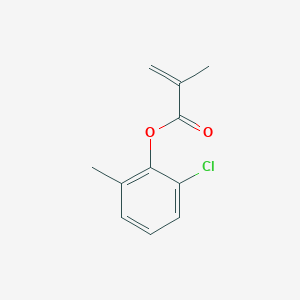
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
